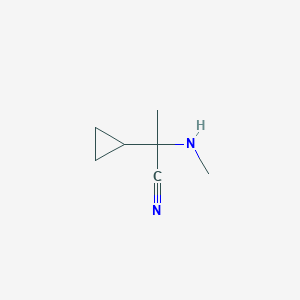2-Cyclopropyl-2-(methylamino)propanenitrile
CAS No.: 1152577-72-4
Cat. No.: VC3175487
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152577-72-4 |
|---|---|
| Molecular Formula | C7H12N2 |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 2-cyclopropyl-2-(methylamino)propanenitrile |
| Standard InChI | InChI=1S/C7H12N2/c1-7(5-8,9-2)6-3-4-6/h6,9H,3-4H2,1-2H3 |
| Standard InChI Key | OZLQTEIBZXQTLQ-UHFFFAOYSA-N |
| SMILES | CC(C#N)(C1CC1)NC |
| Canonical SMILES | CC(C#N)(C1CC1)NC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-Cyclopropyl-2-(methylamino)propanenitrile is characterized by its distinct molecular structure containing multiple functional groups. The compound has a molecular formula of C₇H₁₂N₂ and a monoisotopic mass of 124.10005 Da . Its structure features a central carbon bearing three key groups: a cyclopropyl ring, a methylamino group, and a nitrile (C≡N) moiety. This arrangement creates a stereogenic center, potentially leading to stereoisomers with different properties.
The cyclopropyl group is a distinctive three-membered carbon ring that contributes significant strain energy to the molecule. This strained configuration affects the compound's reactivity and conformational behavior. The methylamino group (-NHCH₃) functions as a secondary amine, providing a site for hydrogen bonding and further derivatization. The nitrile group contributes to the compound's polarity and serves as a versatile handle for chemical transformations.
Physical Properties
Based on its structure, 2-cyclopropyl-2-(methylamino)propanenitrile would be expected to possess moderate polarity due to the presence of both the nitrile and amine groups. The table below summarizes the predicted physical properties based on structural analysis:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Liquid at room temperature | Based on molecular weight and functional groups |
| Solubility | Moderately soluble in organic solvents; limited water solubility | Presence of both polar functional groups and nonpolar regions |
| Boiling Point | 220-240°C (estimated) | Based on similar nitrile-containing compounds |
| LogP (octanol/water) | Approximately 0.8-1.2 | Calculated based on structural components |
| pKa | ~9-10 for the secondary amine | Typical range for secondary amines |
The compound's chemical behavior would be significantly influenced by both the electrophilic nitrile group and the nucleophilic secondary amine, creating interesting reactivity patterns.
Synthesis Methods and Chemical Reactions
Characteristic Reactions
The presence of both a nitrile group and a secondary amine functionality suggests several characteristic reactions:
Nitrile Transformations
The nitrile group can undergo various transformations:
-
Hydrolysis to carboxylic acid or amide under acidic or basic conditions
-
Reduction to primary amine using reducing agents like LiAlH₄
-
Addition reactions with organometallic reagents
-
Cycloaddition reactions
Amine Chemistry
The secondary amine moiety can participate in:
-
N-alkylation reactions to form tertiary amines
-
Acylation to form amides
-
Formation of imines or enamines
-
Coordination with transition metals
Applications and Research Status
Pharmaceutical Development
The presence of the cyclopropyl ring, which is known to enhance biological activity and modify pharmacokinetic properties, suggests potential pharmaceutical applications. Cyclopropyl-containing compounds often exhibit increased metabolic stability and enhanced membrane permeability.
Patent records indicate that 2-cyclopropyl-2-(methylamino)propanenitrile has been included in at least two patents , suggesting potential pharmaceutical interest. The compound's structure bears similarities to structural elements found in various bioactive molecules, including enzyme inhibitors and receptor ligands.
Chemical Synthesis
The compound may serve as a versatile building block for the synthesis of more complex molecules. The combination of reactive functional groups makes it a potentially valuable intermediate in organic synthesis.
Research Gaps and Future Directions
Current research on 2-cyclopropyl-2-(methylamino)propanenitrile appears limited, with significant knowledge gaps regarding:
-
Detailed physical data and spectroscopic characterization
-
Comprehensive toxicological assessment
-
Specific biological activities
-
Optimized synthetic routes
-
Structure-activity relationships
Future research efforts could focus on filling these gaps to better understand the compound's properties and potential applications. Computational studies could provide insights into the compound's structural and electronic properties, while biological screening could identify potential therapeutic applications.
Structure-Activity Relationships
Structural Features and Their Significance
The unique combination of structural features in 2-cyclopropyl-2-(methylamino)propanenitrile contributes to its potential biological activity:
-
Cyclopropyl Group: This strained ring system can act as a bioisostere for geminal dimethyl groups or vinyl groups in medicinal chemistry. Its presence can enhance binding to protein targets due to its unique geometry and electronic properties .
-
Nitrile Group: Nitriles are common in pharmaceutical compounds and can serve as hydrogen bond acceptors in receptor binding. They can also be metabolically converted to other functional groups in vivo.
-
Secondary Amine: This group can participate in hydrogen bonding as both a donor and acceptor, potentially increasing binding affinity to biological targets.
Comparison with Related Compounds
Several compounds containing similar structural motifs have demonstrated biological activity. For example, patents describe cyclopropyl-containing compounds as protein kinase inhibitors , suggesting potential similar applications for 2-cyclopropyl-2-(methylamino)propanenitrile.
The table below compares structural features of 2-cyclopropyl-2-(methylamino)propanenitrile with related bioactive compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume